
1-(1,2-Dichloroethyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dichloroethyl)-4-methylbenzene is an organic compound with the chemical formula C9H10Cl2. It is a derivative of benzene, where a 1,2-dichloroethyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2-Dichloroethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylbenzyl chloride with ethylene dichloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and safety, with strict adherence to environmental regulations.
化学反応の分析
Types of Reactions: 1-(1,2-Dichloroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 1-(ethyl)-4-methylbenzene.
Substitution: Formation of compounds like 1-(1,2-dihydroxyethyl)-4-methylbenzene or 1-(1,2-diaminoethyl)-4-methylbenzene.
科学的研究の応用
1-(1,2-Dichloroethyl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized as a solvent and as a starting material for the production of dyes, resins, and polymers.
作用機序
The mechanism of action of 1-(1,2-Dichloroethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways.
類似化合物との比較
1-(1,2-Dichloroethyl)-4-methylbenzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Similar in structure but lacks the methyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-(1,2-Dichloroethyl)benzene: Lacks the methyl group, resulting in different physical and chemical properties.
4-Methylbenzyl chloride: Lacks the dichloroethyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of the dichloroethyl and methyl groups, which confer distinct reactivity and solubility properties, making it valuable in various chemical and industrial processes.
特性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
1-(1,2-dichloroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
InChIキー |
WAUMFTWHNXCPNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
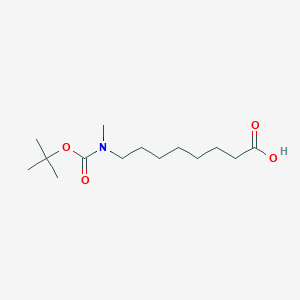

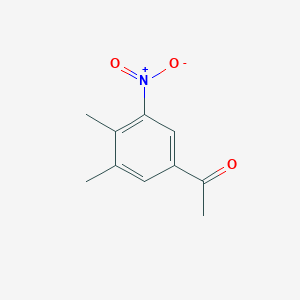
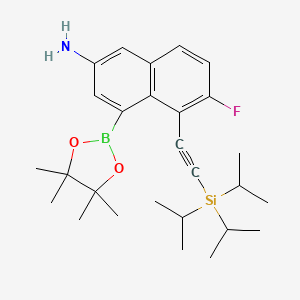
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)

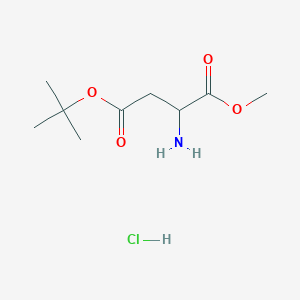
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
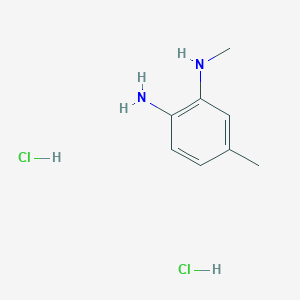

![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)
